Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.
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Overview
Description
Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin derivative is a chemically modified form of erythromycin. Erythromycin is a well-known antibiotic used to treat various bacterial infections. The modification involves the addition of trimethylsilyl groups and an oxime moiety, which can alter the compound’s properties and potentially enhance its effectiveness or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’ and 4’’ of erythromycin are protected using trimethylsilyl chloride in the presence of a base such as imidazole.
Oxime Formation: The oxime moiety is introduced by reacting the 9-keto group of erythromycin with O-(1-ethoxy-1-methylethyl)hydroxylamine under mild acidic conditions.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to a ketone.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.
Major Products
Oxidation: Formation of oxides.
Reduction: Conversion to ketone.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on bacterial protein synthesis.
Medicine: Investigated for its enhanced antibiotic properties and stability.
Mechanism of Action
The mechanism of action of this compound is similar to that of erythromycin. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding prevents the translocation of peptides, thereby inhibiting protein synthesis and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: A derivative of erythromycin with a methoxy group at position 6.
Azithromycin: A macrolide antibiotic similar to erythromycin but with a different ring structure.
Uniqueness
Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] is unique due to its specific modifications, which can enhance its stability and potentially improve its pharmacokinetic properties compared to other erythromycin derivatives.
Properties
Molecular Formula |
C47H92N2O14Si2 |
---|---|
Molecular Weight |
965.4 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/t27-,28-,29+,30+,31-,32+,33+,34-,35+,37+,38-,39-,40-,41+,43+,45-,46-,47-/m1/s1 |
InChI Key |
GAYMGJQYVVDZLC-XBMHVVDXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=NOC(C)(C)OC)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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